3-(3-Amino-[1,2,4]triazol-1-ylmethyl)-benzoic acid methyl ester
Description
Properties
IUPAC Name |
methyl 3-[(3-amino-1,2,4-triazol-1-yl)methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-17-10(16)9-4-2-3-8(5-9)6-15-7-13-11(12)14-15/h2-5,7H,6H2,1H3,(H2,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIYXEIKGMYSFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CN2C=NC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3-Amino-[1,2,4]triazol-1-ylmethyl)-benzoic acid methyl ester (CAS Number: 869945-42-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of benzoic acid derivatives with triazole moieties. Various methodologies have been employed to achieve high yields and purity. For instance, the use of microwave-assisted synthesis has been reported to enhance reaction efficiency and reduce reaction times significantly.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives. In particular, compounds containing the 1,2,4-triazole ring have shown promising activity against various cancer cell lines. For example:
- In vitro studies demonstrated that triazole-containing benzoic acid derivatives exhibited cytotoxic effects against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, with IC50 values ranging from 15.6 to 23.9 µM. Notably, some compounds displayed lower cytotoxicity towards normal cells compared to doxorubicin, a common chemotherapeutic agent .
The proposed mechanisms through which this compound exerts its biological effects include:
- Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells by activating intrinsic pathways that lead to cell death.
- Inhibition of Proliferation : The compound appears to inhibit cell proliferation effectively, contributing to its anticancer properties.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the triazole ring and benzoic acid moiety can significantly influence biological activity. For instance:
| Compound | Modification | IC50 (µM) | Cell Line |
|---|---|---|---|
| Compound 2 | -NH2 on Triazole | 15.6 | MCF-7 |
| Compound 5 | -NO2 on Benzoic Acid | 19.7 | HCT-116 |
| Compound 14 | -Cl on Benzoic Acid | 22.6 | MCF-7 |
This table illustrates how specific substitutions can enhance or diminish anticancer activity.
Case Studies
Case Study 1: Anticancer Evaluation
A study evaluated a series of triazole derivatives for their anticancer properties. The results indicated that compounds similar to this compound showed significant activity against multiple cancer cell lines while exhibiting low toxicity toward normal cells .
Case Study 2: QSAR Analysis
Quantitative Structure-Activity Relationship (QSAR) models were developed to predict the biological activity of various triazole derivatives. These models suggested that electronic properties and steric factors play critical roles in determining the efficacy of these compounds against cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table summarizes key structural analogs and their differences:
Key Observations:
The absence of a triazole ring in methyl 3-aminobenzoate simplifies the structure but reduces opportunities for π-π stacking or metal coordination, limiting its biological activity .
Biological Relevance :
- Complex analogs like the tetrazole-containing compound (C₃₄H₃₃N₉O₃) demonstrate how additional heterocycles (e.g., tetrazole) and alkyl chains (butyl) can enhance receptor binding, as seen in angiotensin receptor targeting .
Synthetic Accessibility :
Spectroscopic and Reactivity Comparisons
- IR Spectroscopy: The ester carbonyl (C=O) in the target compound absorbs near 1700–1755 cm⁻¹, consistent with benzoic acid methyl esters . Amino groups exhibit N–H stretches at 3200–3300 cm⁻¹, while nitro groups show strong absorption at ~1500 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) .
- Reactivity: The amino group in the target compound can undergo diazotization or act as a nucleophile, whereas the nitro group in its analog is more reactive in reductions (e.g., to amines) or electrophilic substitutions .
Q & A
Q. Advanced :
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the aromatic and triazole regions .
- X-ray crystallography : Determines precise spatial arrangement of the triazole-methyl ester moiety .
How can computational chemistry (e.g., DFT) elucidate the electronic properties and reactivity of this compound?
Advanced
Density Functional Theory (DFT) at the B3LYP/6-311G+(d,p) level provides insights into:
- Electrostatic potential maps : Highlights nucleophilic (triazole NH) and electrophilic (ester carbonyl) sites .
- Frontier molecular orbitals (HOMO/LUMO) : Predicts charge-transfer interactions relevant to biological activity (e.g., HOMO localized on triazole, LUMO on benzoate ester) .
- Solvatochromic analysis : Correlates solvent polarity with UV-Vis absorption shifts for stability profiling .
What strategies address contradictory biological activity data in triazole derivatives?
Advanced
Discrepancies in reported bioactivity (e.g., antimicrobial vs. inactive results) may arise from:
- Structural analogs : Minor substituent changes (e.g., methyl vs. ethyl esters) alter binding affinity .
- Assay conditions : Varying pH or solvent (DMSO vs. aqueous buffers) affects solubility and activity .
Resolution : - Comparative dose-response studies : Standardize IC50/EC50 measurements across cell lines.
- Molecular docking : Validate interactions with target proteins (e.g., fungal CYP51 for antimicrobial activity) .
What are the stability challenges for this compound under storage or experimental conditions?
Q. Basic
- Hydrolysis : The methyl ester group is prone to hydrolysis in aqueous media (pH > 7) .
- Light sensitivity : Triazole rings may degrade under UV exposure; store in amber vials at –20°C .
Advanced Mitigation : - Lyophilization : Enhances stability for long-term storage in inert atmospheres .
- Protecting groups : Use tert-butyl esters during synthesis to prevent premature hydrolysis .
How can synthetic efficiency be improved using flow chemistry or green chemistry principles?
Q. Advanced
- Continuous-flow reactors : Reduce reaction time (e.g., from hours to minutes) and improve yield via precise temperature/pH control .
- Solvent substitution : Replace ethanol with cyclopentyl methyl ether (CPME) for safer, greener synthesis .
- Catalyst recycling : Immobilized acid catalysts (e.g., Amberlyst-15) reduce waste .
What mechanistic insights explain the reactivity of the triazole-amino moiety in nucleophilic reactions?
Q. Advanced
- Resonance stabilization : The triazole ring’s electron-deficient N-atoms enhance nucleophilicity at the amino group .
- pH-dependent reactivity : Protonation at pH < 4 increases electrophilicity, favoring Schiff base formation with aldehydes .
- Cross-coupling potential : Palladium-catalyzed Buchwald-Hartwig amination modifies the amino group for derivative synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
